molecular formula C14H22N2O2 B5162729 2-(Piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-(Piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B5162729
M. Wt: 250.34 g/mol
InChI Key: WWWBOUHOPCWDGL-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a heterocyclic compound that features both piperidine and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with a suitable isoindole derivative under controlled conditions. The reaction often requires a catalyst and may be carried out in an organic solvent such as toluene or dichloromethane. The temperature and reaction time are optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 2,5-dimethylpiperidine and 2,6-dimethylpiperidine share structural similarities.

    Isoindole derivatives: Compounds such as 1,3-dioxoisoindoline and 1,3-dioxoisoindoline-2-carboxylic acid.

Uniqueness

2-(Piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to its combined piperidine and isoindole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c17-13-11-6-2-3-7-12(11)14(18)16(13)10-15-8-4-1-5-9-15/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWBOUHOPCWDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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